6-benzyl-2-sulfanyl-1H-pyrimidin-4-one

Antithyroid Radioiodine Uptake Goitrogen

6-Benzyl-2-sulfanyl-1H-pyrimidin-4-one, commonly known as benzylthiouracil (BTU), is a thioamide antithyroid agent historically used to manage hyperthyroidism. It is a member of the thiouracil class, which functions by inhibiting thyroid peroxidase (TPO)-mediated iodination of tyrosyl residues on thyroglobulin, thereby blocking thyroid hormone synthesis.

Molecular Formula C11H10N2OS
Molecular Weight 218.28 g/mol
Cat. No. B7787439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-benzyl-2-sulfanyl-1H-pyrimidin-4-one
Molecular FormulaC11H10N2OS
Molecular Weight218.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC(=O)N=C(N2)S
InChIInChI=1S/C11H10N2OS/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15)
InChIKeyPNXBXCRWXNESOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 6-Benzyl-2-sulfanyl-1H-pyrimidin-4-one (Benzylthiouracil) Remains a Distinctive Procurement Choice Among Thiouracil Derivatives


6-Benzyl-2-sulfanyl-1H-pyrimidin-4-one, commonly known as benzylthiouracil (BTU), is a thioamide antithyroid agent historically used to manage hyperthyroidism . It is a member of the thiouracil class, which functions by inhibiting thyroid peroxidase (TPO)-mediated iodination of tyrosyl residues on thyroglobulin, thereby blocking thyroid hormone synthesis [1]. The compound is notable for its benzyl substitution at the 6-position of the pyrimidinone ring, a key structural feature responsible for its distinct pharmacological and physicochemical properties compared to its 6-methyl, 6-n-propyl, and unsubstituted analogues.

Why Benzylthiouracil Cannot Be Interchanged with Propylthiouracil or Thiouracil Without Compromising Pharmacological Profile


Thiouracil derivatives are not interchangeable due to significant differences in potency, metabolism, and protein binding driven by the C6 substituent. Benzylthiouracil is approximately 10 times more potent than thiouracil and methylthiouracil in inhibiting radioiodine uptake in preclinical models [1], and it exhibits a distinct metabolic fate in humans, with 0% excreted unchanged in urine (versus 10% for propylthiouracil and 40% for thiouracil) [2]. Its higher lipophilicity (LogP ~2.0) and unique dimorphic crystal structure [3] further preclude simple substitution, as these properties directly affect bioavailability, formulation stability, and target engagement.

Head-to-Head Evidence: Where Benzylthiouracil Quantifiably Differentiates from Its Closest Analogues


10-Fold Superior In Vivo Antithyroid Potency Versus Thiouracil and Methylthiouracil in the Rat Model

Benzylthiouracil exhibits vastly superior antithyroid activity compared to its non-benzylated or less lipophilic analogues. In a direct comparative study injecting rats subcutaneously, benzylthiouracil and propylthiouracil were found to be ten times as effective as thiouracil and methylthiouracil in inhibiting the thyroid's natural capacity to collect radioiodine [1]. This represents a critical advantage in target engagement for thyroid-related research models.

Antithyroid Radioiodine Uptake Goitrogen

Superior Potency to Propylthiouracil in the Avian Thyroid Model

While benzylthiouracil and propylthiouracil exhibit comparable potency in rats, a clear species-specific divergence emerges in chick models. Benzylthiouracil was observed to be considerably more active than propylthiouracil or thiouracil in inhibiting thyroid radioiodine uptake, with the latter two possessing about equal inhibitory effects [1]. This suggests a superior intrinsic activity profile across certain vertebrate systems, potentially linked to its benzyl substituent.

Avian Thyroid Benzylthiouracil Propylthiouracil

Unique Metabolic Fate: Extensively Conjugated and Unchanged Drug Absent in Urine, Unlike Propylthiouracil and Thiouracil

Benzylthiouracil distinguishes itself through a fundamentally different metabolic elimination pathway in humans. Following a 500 mg oral dose, urinary excretion studies revealed that 0% of benzylthiouracil is excreted unchanged, compared to 10% for propylthiouracil and 40% for thiouracil and methylthiouracil [1]. Acid hydrolysis increases recovery to 60%, indicating extensive conjugation. This metabolic distinction is essential for understanding its distinct duration of action and potential for drug interactions.

Drug Metabolism Pharmacokinetics Thiouracil

Lower Affinity for Horseradish Peroxidase Heme Pocket Compared to Propylthiouracil, Influencing Oxidative Binding Mechanisms

Benzylthiouracil binds to horseradish peroxidase (a model for thyroid peroxidase) differently than its analogues. Difference spectroscopy reveals that propylthiouracil and thiouracil are the most strongly bound of these uracil drugs, with propylthiouracil interacting near the tryptophan group of the enzyme [1]. The bulkier benzyl group of benzylthiouracil appears to hinder this strong interaction, providing a tool to study structure-binding relationships within this pharmacological class.

Peroxidase Inhibitor Binding Spectroscopy

Well-Defined Dimorphic Crystal System with a Clearly Stable Ambient Form, Reducing Formulation Uncertainty

Unlike many less-characterized thiouracil analogues, benzylthiouracil's solid-state properties are well-defined. It exhibits dimorphism: Form II is clearly the stable polymorph under ambient conditions, transforming endothermically into Form I at 405.4 K (ΔH = 5.6 J/g) [1]. This thermodynamic certainty allows for the procurement and formulation of a consistent, stable crystal form, preventing phase conversion during storage or manufacturing.

Polymorphism Crystallography Formulation Stability

Higher Calculated Lipophilicity (LogP ~2.0) Compared to Propylthiouracil (LogP ~1.4), Enhancing Membrane Permeability

The benzyl substituent significantly increases lipophilicity. Benzylthiouracil has a predicted ALogP of 1.6 to 2.04 , compared to a reported LogP of 1.39 for propylthiouracil [1]. This higher LogP suggests improved membrane permeability and a different tissue distribution profile, making it a preferred tool for probing relationships between lipophilicity and thyroid tissue accumulation.

Lipophilicity ADME LogP

Validated Research and Procurement Applications for Benzylthiouracil Based on Empirical Evidence


Optimizing Experimental Induction of Hypothyroidism in Small Animal Models

For researchers requiring reliable, potent chemical thyroidectomy in rats or mice, benzylthiouracil provides a 10-fold potency advantage over thiouracil [1]. This allows for lower effective doses, potentially reducing side effects observed with higher doses of less potent analogues. Its defined metabolic fate and stable Form II polymorph further ensure consistent exposure.

Benchmark Tool for Structure-Activity Relationship Studies of Thiouracil Derivatives

The well-characterized 6-benzyl substitution serves as an ideal probe for studying the effect of lipophilicity on thyroid peroxidase inhibition. When compared to propylthiouracil (smaller, less lipophilic) and thiouracil (no substitution), the quantified differences in LogP (Δ0.65) and target binding affinity provide clear, interpretable SAR data points for medicinal chemistry programs.

Crystallography and Pre-formulation Polymorph Screening Control Compound

Owing to its well-defined dimorphic system with fully elucidated temperature-pressure phase behavior, benzylthiouracil serves as an excellent control or reference standard in solid-state chemistry and polymorph screening laboratories. The certainty that Form II is the thermodynamically stable form under ambient conditions eliminates ambiguity in early-stage solid-form selection [2].

Development of Plant Growth Regulators for Root Enhancement

Based on patent literature, S-Benzylthiouracil compounds have been identified as agents for enhancing plant root growth and mitigating environmental stress [3]. This unique agricultural application, not shared by its simpler non-benzylated analogues like thiouracil or propylthiouracil, opens a distinct procurement avenue for agrochemical discovery research.

Quote Request

Request a Quote for 6-benzyl-2-sulfanyl-1H-pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.